9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Description
9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The chemical compound 9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a subject of interest in the field of organic chemistry due to its complex structure and potential applications. Research has focused on synthesizing related compounds and investigating their molecular structures through various techniques such as x-ray crystallography. For instance, a study by Soldatenkov et al. (1996) reported the isolation and structural determination of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, highlighting the compound's intricate molecular architecture and providing insights into its synthesis process (Soldatenkov et al., 1996).
Organic Synthesis Applications
The compound's framework has been utilized in the development of novel organic synthesis methods. Jha et al. (2013) demonstrated a transition metal-free one-pot cascade synthesis of related tricyclic compounds from biomass-derived levulinic acid, showcasing an environmentally friendly approach to synthesizing complex molecules (Jha et al., 2013). Such methodologies open new avenues for the creation of various polycyclic compounds with potential applications in material science and pharmaceuticals.
Structural Analysis and Derivatives
Research by Malathi et al. (2002) on azadirachtol, a tetranortriterpenoid isolated from neem kernels, revealed a structure containing multiple cycloalkane and furanyl units, which bears resemblance to the core structure of this compound. The study provided valuable information on the compound's conformation and the relative orientation of its moieties, which are critical for understanding its chemical behavior and potential bioactivity (Malathi et al., 2002).
Properties
IUPAC Name |
9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13-8-10-14(11-9-13)26(23,24)18-16-12-20(2,21(3)19(18)22)25-17-7-5-4-6-15(16)17/h4-11,16,18H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXUPDIDFKURE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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